molecular formula C17H27FOS B11837115 2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol

2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol

Cat. No.: B11837115
M. Wt: 298.5 g/mol
InChI Key: IMGBYUZGBHUMAE-UHFFFAOYSA-N
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Description

2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol is an organic compound with the molecular formula C17H27FOS. It is a fluorinated building block used in various chemical syntheses and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol typically involves the reaction of 4-fluorothiophenol with a suitable butyl hexanol derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action for 2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol involves its interaction with specific molecular targets and pathways. The fluorophenylthio group can interact with various enzymes and receptors, potentially altering their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-2-(((4-chlorophenyl)thio)methyl)hexan-1-ol
  • 2-Butyl-2-(((4-bromophenyl)thio)methyl)hexan-1-ol
  • 2-Butyl-2-(((4-iodophenyl)thio)methyl)hexan-1-ol

Uniqueness

2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological systems compared to its chloro, bromo, and iodo analogs .

Properties

Molecular Formula

C17H27FOS

Molecular Weight

298.5 g/mol

IUPAC Name

2-butyl-2-[(4-fluorophenyl)sulfanylmethyl]hexan-1-ol

InChI

InChI=1S/C17H27FOS/c1-3-5-11-17(13-19,12-6-4-2)14-20-16-9-7-15(18)8-10-16/h7-10,19H,3-6,11-14H2,1-2H3

InChI Key

IMGBYUZGBHUMAE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(CO)CSC1=CC=C(C=C1)F

Origin of Product

United States

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